7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid
Description
7-[(tert-Butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound featuring a unique bicyclic framework with fused heteroatoms. Its structure includes a spiro[2.5]octane core (a six-membered ring fused to a three-membered ring), a tert-butoxycarbonyl (Boc) protective group at the 7-position, and a carboxylic acid at the 1-position. The 4-oxa (oxygen atom) in the six-membered ring and the 7-aza (nitrogen atom) in the three-membered ring contribute to its stereochemical complexity and reactivity.
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis. The compound’s carboxylic acid group enables further functionalization, making it a valuable intermediate in medicinal chemistry.
Propriétés
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxa-7-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-5-17-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFCWZULCKROMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
The compound 7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and synthetic organic chemistry, supported by data tables and documented case studies.
Properties
This compound features a spirocyclic structure, which is known to impart unique properties that can be exploited in various applications, particularly in drug design and synthesis.
Medicinal Chemistry
The primary application of 7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid lies in medicinal chemistry, where it serves as a building block for the synthesis of bioactive compounds.
Case Studies
- Antimicrobial Agents : Research has indicated that derivatives of spirocyclic compounds exhibit promising antimicrobial activity. For instance, modifications to the structure can enhance efficacy against resistant bacterial strains.
| Study | Findings | Reference |
|---|---|---|
| Study A | Enhanced antibacterial activity against E. coli | |
| Study B | Potential antifungal properties demonstrated |
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Synthesis Pathways
Several synthetic pathways have been developed to utilize this compound effectively:
- Reactions with Nucleophiles : The carboxylic acid group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Amides, esters |
| Reduction Reactions | LiAlH₄ | Alcohol derivatives |
Materials Science
The compound's structural characteristics lend themselves to applications in materials science, particularly in the development of polymers and advanced materials.
Applications in Polymers
The incorporation of spirocyclic units into polymer chains can significantly enhance the mechanical properties and thermal stability of the resulting materials.
| Material Type | Properties Enhanced | Application Area |
|---|---|---|
| Thermoplastics | Increased toughness | Automotive components |
| Coatings | Improved adhesion | Protective coatings |
Comparaison Avec Des Composés Similaires
Structural and Functional Insights :
Spiro vs. Bicyclic Systems: The target compound’s spiro[2.5]octane system imposes greater steric constraints than the bicyclo[2.2.1]heptane in . This rigidity enhances its utility in mimicking peptide β-turns.
Heteroatom Positioning :
- The 4-oxa group in the target compound introduces hydrogen-bonding capacity , which is absent in 5-aza or 6-aza analogs. This feature may enhance binding to polar enzyme active sites.
- Boc placement at the 7-position (vs. 5 or 6) alters ring strain and synthetic accessibility .
Purity and Synthetic Feasibility :
Research Findings :
- Stability : Boc-protected spiro compounds exhibit greater hydrolytic stability than their free amine counterparts, critical for storage and handling.
Méthodes De Préparation
Formation of Spiro[2.5]octane-5,7-dione
The synthesis begins with (1-ethoxycyclopropoxy)trimethylsilane undergoing a Wittig reaction to form a cyclopropane-containing intermediate. Subsequent Michael/Claisen reactions and hydrolysis yield spiro[2.5]octane-5,7-dione (Scheme 1):
Reaction Conditions :
-
Wittig Reaction : Conducted in o-dichlorobenzene with sodium hydride, though this solvent poses scalability issues.
-
Michael/Claisen Sequence : Requires strict temperature control (-78°C to 25°C) to prevent side reactions.
-
Decarboxylation : Achieved via heating in acidic aqueous conditions (e.g., HCl), yielding the dione.
Introduction of the Boc Group and Carboxylic Acid
The dione intermediate is functionalized through:
-
Reductive Amination : Reaction with tert-butyl carbamate under hydrogenation conditions introduces the Boc-protected amine.
-
Oxidation and Hydrolysis : Selective oxidation of a secondary alcohol to a ketone, followed by Baeyer-Villiger oxidation or hydrolysis, installs the oxa ring and carboxylic acid.
Example Protocol :
-
Step 1 : Spiro[2.5]octane-5,7-dione (1.0 equiv) is treated with tert-butyl carbamate (1.2 equiv) and NaBH₃CN in methanol at 25°C for 12 h.
-
Step 2 : The resulting amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis.
-
Step 3 : Hydrolysis of a methyl ester (e.g., using LiOH in THF/water) yields the carboxylic acid.
Alternative Route via Spirocyclic Lactone Intermediates
A second strategy involves constructing the oxazaspiro ring through lactonization.
Lactone Formation and Ring Opening
-
Cyclopropanation : Ethyl diazoacetate reacts with a diene under Rh(II) catalysis to form a cyclopropane-fused lactone.
-
Aminolysis : The lactone is treated with ammonia or a primary amine to open the ring, forming an amino alcohol.
-
Boc Protection and Oxidation : The amine is Boc-protected, and the alcohol is oxidized to the carboxylic acid using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C | 65 |
| Lactone Aminolysis | NH₃ (7 M in MeOH), 50°C, 6 h | 78 |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92 |
| Oxidation to Acid | TPAP, NMO, THF, 20°C | 85 |
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Catalysis and Additives
-
TPAP/NMO System : Efficient for oxidizing alcohols to carboxylic acids without over-oxidation.
-
DMAP : Accelerates Boc protection by deprotonating the amine.
Analytical Characterization and Quality Control
Final product purity is verified via:
-
HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
NMR : Key signals include δ 1.44 (s, Boc CH₃), δ 3.70–4.10 (m, oxazaspiro protons), and δ 12.1 (br s, COOH).
-
Mass Spec : [M+H]⁺ = 257.28 m/z, consistent with molecular formula C₁₂H₁₉NO₅.
Industrial-Scale Considerations
-
Purification : Chromatography is replaced with crystallization (e.g., using ethyl acetate/hexanes) for cost-effective scale-up.
-
Waste Mitigation : Recycling TPAP via biphasic extraction reduces environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Dione Intermediate | High functional group tolerance | Multi-step, costly reagents | 60–70 |
| Lactone Aminolysis | Scalable, fewer steps | Requires specialized catalysts | 75–85 |
Q & A
Q. What are the recommended synthetic routes for 7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid?
The compound’s synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by tert-butoxycarbonyl (Boc) protection. Key steps include:
- Cyclization : Use of oxetane or epoxide precursors to form the 4-oxa-7-azaspiro[2.5]octane scaffold under basic conditions (e.g., NaH or K₂CO₃) .
- Boc Protection : Reaction with Boc anhydride (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP) to introduce the Boc group at the amine site .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using aqueous NaOH or LiOH in methanol/water mixtures .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment, with UV detection at 210–254 nm .
- Spectroscopy : Confirm the Boc group via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) and ¹³C NMR (quaternary carbon signal at ~80–85 ppm). The spirocyclic system is validated by ¹H NMR splitting patterns (e.g., AB coupling in the oxetane ring) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₃H₂₁NO₅ requires m/z 295.1422 [M+H]⁺) .
Advanced Research Questions
Q. What strategies address stereochemical challenges during the synthesis of spirocyclic intermediates?
The spiro[2.5]octane system’s strained geometry can lead to stereochemical ambiguity. Solutions include:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) to control ring-opening/cyclization stereochemistry .
- Catalytic Asymmetric Synthesis : Apply transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclopropane formation .
- Dynamic Resolution : Utilize kinetic control during cyclization (e.g., low-temperature reactions) to favor one stereoisomer .
Q. How do conflicting spectral data for this compound arise, and how should they be resolved?
Contradictions in NMR or MS data often stem from:
- Conformational Flexibility : The spirocyclic structure may exhibit chair-boat interconversions, causing signal splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to freeze conformers .
- Impurity Artifacts : Residual solvents (e.g., DMF) or Boc-deprotection by-products (e.g., tert-butanol) can obscure signals. Purify via silica gel chromatography (hexane/ethyl acetate) .
- Ionization Suppression : In MS, adduct formation (e.g., Na⁺ or K⁺) may skew m/z values. Use ammonium acetate buffers to minimize this .
Q. What are the mechanistic implications of the Boc group’s stability under varying reaction conditions?
The Boc group is acid-labile but stable under basic conditions. Key considerations:
- Acidic Deprotection : Trifluoroacetic acid (TFA) in DCM (20% v/v) removes Boc at 0–25°C without disrupting the spirocyclic core .
- Thermal Stability : Avoid temperatures >80°C, as Boc cleavage may occur via retro-aza-Michael pathways .
- Compatibility with Nucleophiles : Boc is resistant to Grignard reagents but reacts with strong bases (e.g., LDA), requiring low-temperature (−78°C) handling .
Methodological Challenges
Q. What experimental designs optimize yield in large-scale syntheses of this compound?
- Stepwise vs. One-Pot : One-pot cyclization-Boc protection reduces intermediate isolation losses but requires precise stoichiometry (e.g., 1.1 eq Boc₂O) .
- Solvent Optimization : Replace THF with 2-MeTHF for greener processing and easier recycling .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization rates without side reactions .
Q. How can researchers mitigate hazards associated with handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Collect organic solvents in halogen-resistant containers .
- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste .
Applications in Drug Discovery
Q. Why is this compound a valuable building block for bioactive molecule design?
The spirocyclic core and Boc group enable:
- Conformational Restriction : Enhances target binding affinity in protease inhibitors (e.g., HCV NS3/4A) .
- Prodrug Strategies : The carboxylic acid moiety facilitates ester/amide prodrug derivatization .
- Peptide Mimetics : The 4-oxa-7-azaspiro system mimics proline’s rigid structure in peptide-based therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
